molecular formula C26H19NO5 B3505205 3-Benzoylbenzyl 4-[(2-furylcarbonyl)amino]benzoate

3-Benzoylbenzyl 4-[(2-furylcarbonyl)amino]benzoate

Cat. No.: B3505205
M. Wt: 425.4 g/mol
InChI Key: PPOVFVSVFANKNQ-UHFFFAOYSA-N
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Description

3-Benzoylbenzyl 4-[(2-furylcarbonyl)amino]benzoate: is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of benzoyl, furoyl, and benzoate groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylbenzyl 4-[(2-furylcarbonyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 3-Benzoylbenzyl Chloride: This can be achieved by reacting 3-benzoylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    Preparation of 4-[(2-Furylcarbonyl)amino]benzoic Acid: This involves the reaction of 4-aminobenzoic acid with 2-furoyl chloride in the presence of a base such as pyridine.

    Esterification Reaction: The final step involves the esterification of 3-benzoylbenzyl chloride with 4-[(2-furylcarbonyl)amino]benzoic acid in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzoyl and furoyl groups can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the benzoyl group can yield benzyl alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studying reaction mechanisms and kinetics.

Biology:

  • Potential applications in the development of bioactive compounds.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Investigated for its potential pharmacological properties.
  • May serve as a lead compound in drug discovery and development.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzoylbenzyl 4-[(2-furylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The benzoyl and furoyl groups can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 3-Benzoylbenzyl 2-(acetylamino)benzoate
  • 4-Benzoylbenzyl 4-[(2-furylcarbonyl)amino]benzoate

Comparison:

  • Structural Differences: The position and nature of substituents on the benzene ring can significantly influence the reactivity and properties of the compounds.
  • Reactivity: The presence of different functional groups can alter the types of reactions the compounds undergo.
  • Applications: While similar compounds may have overlapping applications, their unique structures can make them suitable for specific uses in research and industry.

Properties

IUPAC Name

(3-benzoylphenyl)methyl 4-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO5/c28-24(19-7-2-1-3-8-19)21-9-4-6-18(16-21)17-32-26(30)20-11-13-22(14-12-20)27-25(29)23-10-5-15-31-23/h1-16H,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOVFVSVFANKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)COC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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